methyl 1-benzyl-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate methyl 1-benzyl-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 385399-08-6
VCID: VC21419309
InChI: InChI=1S/C28H28N2O5/c1-19-25(27(31)34-3)26(29-28(32)30(19)17-20-10-6-4-7-11-20)22-14-15-23(24(16-22)33-2)35-18-21-12-8-5-9-13-21/h4-16,26H,17-18H2,1-3H3,(H,29,32)
SMILES: CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OC
Molecular Formula: C28H28N2O5
Molecular Weight: 472.5g/mol

methyl 1-benzyl-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 385399-08-6

Cat. No.: VC21419309

Molecular Formula: C28H28N2O5

Molecular Weight: 472.5g/mol

* For research use only. Not for human or veterinary use.

methyl 1-benzyl-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 385399-08-6

Specification

CAS No. 385399-08-6
Molecular Formula C28H28N2O5
Molecular Weight 472.5g/mol
IUPAC Name methyl 3-benzyl-6-(3-methoxy-4-phenylmethoxyphenyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C28H28N2O5/c1-19-25(27(31)34-3)26(29-28(32)30(19)17-20-10-6-4-7-11-20)22-14-15-23(24(16-22)33-2)35-18-21-12-8-5-9-13-21/h4-16,26H,17-18H2,1-3H3,(H,29,32)
Standard InChI Key TZAMDLWRQOWYLF-UHFFFAOYSA-N
SMILES CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OC
Canonical SMILES CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OC

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Composition

Methyl 1-benzyl-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidine class of heterocyclic compounds. Its structure consists of several key components: a tetrahydropyrimidine core with a 2-oxo functionality (lactam), a 1-benzyl substituent on the nitrogen atom, a 4-[4-(benzyloxy)-3-methoxyphenyl] group at position 4, a methyl group at position 6, and a methyl carboxylate group at position 5. This arrangement creates a molecule with multiple stereogenic centers and functional groups that contribute to its chemical reactivity and potential biological activity.

Physical Properties

Based on related tetrahydropyrimidine derivatives from available research, this compound is expected to be a crystalline solid at room temperature. Similar compounds, such as ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit melting points in the range of 175-256°C, suggesting that our target compound would likely have a melting point within this range . The presence of multiple aromatic rings and functional groups would contribute to its solubility profile, making it likely soluble in organic solvents such as chloroform, dichloromethane, and DMSO, with limited water solubility.

Comparative Analysis with Related Compounds

The structural features of methyl 1-benzyl-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with related tetrahydropyrimidine derivatives to predict its properties and behavior. Table 1 presents a comparative analysis of our target compound with structurally related molecules.

Table 1: Comparison of Target Compound with Related Tetrahydropyrimidine Derivatives

CompoundKey Structural FeaturesMelting Point (°C)Distinctive Properties
Methyl 1-benzyl-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateN1-benzyl, 4-(benzyloxy)-3-methoxyphenyl, methyl esterNot determinedPredicted high lipophilicity and complex stereochemistry
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate4-chlorophenyl, ethyl ester, NH at N1215-216Characteristic NH stretching at 3240.19 cm⁻¹, NH signals at δ 8.44 and 6.1 ppm
Ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylatep-tolyl group, ethyl ester, NH at N1203-204IR absorption at 3245.97 cm⁻¹ (NH), ¹H-NMR signals at δ 8.75 and 6.22 ppm for NH groups
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate3-ethoxy-4-hydroxyphenyl, methyl ester, NH at N1254-256OH group provides additional hydrogen bonding capacity, ¹H-NMR signal at δ 7.61 ppm for OH

Synthetic Approaches and Methodologies

Proposed Synthetic Routes

The synthesis of methyl 1-benzyl-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would likely involve multiple steps, beginning with the preparation of key intermediates followed by their assembly into the final product. Based on synthetic approaches for related compounds, a plausible synthetic pathway would include:

Preparation of 4-(benzyloxy)-3-methoxybenzaldehyde

The synthesis would begin with the benzylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) using benzyl bromide in the presence of a base such as potassium carbonate in acetone or DMF. This reaction would yield 4-(benzyloxy)-3-methoxybenzaldehyde, a key intermediate for the subsequent Biginelli reaction.

Biginelli Condensation Reaction

The prepared aldehyde would undergo a Biginelli condensation with methyl acetoacetate and urea (or thiourea) in the presence of an acid catalyst. This multicomponent reaction would form methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as an intermediate product.

N-Benzylation

The final step would involve N-benzylation at the N1 position using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone), yielding the target compound.

Optimization Parameters and Considerations

Based on synthetic approaches documented for related compounds, several parameters could be optimized to improve the yield and purity of the target compound:

Table 2: Critical Parameters for Synthetic Optimization

ParameterVariables to ConsiderImpact on Synthesis
Catalyst for Biginelli ReactionLewis acids (FeCl₃, ZnCl₂), Brønsted acids (p-TsOH), ionic liquidsInfluences reaction rate, yield, and stereoselectivity
Solvent SystemEthanol, methanol, acetonitrile, water, DMF, solvent-free conditionsAffects solubility, reaction kinetics, and product isolation
Reaction TemperatureRoom temperature to reflux conditions (60-120°C)Higher temperatures may accelerate reaction but could lead to side products
Reaction Time2-24 hoursOptimal duration needed to balance conversion with minimizing decomposition
N-Benzylation ConditionsBase strength, temperature, solvent polarityAffects selectivity between N1 and N3 benzylation
Purification TechniqueRecrystallization, column chromatography, preparative HPLCDetermines final purity and recovery

Spectroscopic Characterization

Infrared Spectroscopy

Based on the spectral data of structurally related tetrahydropyrimidine derivatives, the FT-IR spectrum of methyl 1-benzyl-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would likely display characteristic absorption bands. Unlike the NH-containing analogues which show strong NH stretching bands around 3240-3250 cm⁻¹, our target compound with N1-benzyl substitution would lack this feature . The spectrum would likely include:

  • C=O stretching (ester): ~1705-1725 cm⁻¹

  • C=O stretching (lactam): ~1645-1655 cm⁻¹

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretching: ~2940-2980 cm⁻¹

  • C-O-C stretching (methoxy and benzyloxy): ~1220-1240 cm⁻¹

  • Aromatic C=C stretching: ~1580-1600 cm⁻¹

¹H-NMR Spectroscopy

The predicted ¹H-NMR spectrum for methyl 1-benzyl-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would show several characteristic signals based on data from related compounds:

  • Aromatic protons from three phenyl rings: Multiple signals in the range δ 6.7-7.4 ppm

  • N-CH₂-Ph protons: Singlet at approximately δ 4.8-5.0 ppm

  • O-CH₂-Ph protons: Singlet at approximately δ 5.0-5.2 ppm

  • C4-H of the tetrahydropyrimidine ring: Singlet at approximately δ 5.3-5.5 ppm

  • OCH₃ of the methoxy group: Singlet at approximately δ 3.7-3.9 ppm

  • COOCH₃ of the methyl ester: Singlet at approximately δ 3.5-3.7 ppm

  • CH₃ at C6: Singlet at approximately δ 2.2-2.4 ppm

For comparison, related compounds such as ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate show NH signals at δ 8.44 and 6.1 ppm, a C4-H signal at δ 5.36 ppm, and a methyl signal at δ 2.32 ppm .

¹³C-NMR Spectroscopy

Based on the ¹³C-NMR data of related compounds, the target molecule would likely show the following characteristic signals:

  • Carbonyl carbon of the ester group: δ ~165-166 ppm

  • Carbonyl carbon of the lactam group: δ ~153-154 ppm

  • Aromatic carbons: Multiple signals in the range δ 110-150 ppm

  • C6 (with methyl substituent): δ ~146-148 ppm

  • C5 (with ester substituent): δ ~99-101 ppm

  • C4 (with phenyl substituent): δ ~53-55 ppm

  • N-CH₂-Ph and O-CH₂-Ph: δ ~45-50 ppm and ~70-71 ppm respectively

  • OCH₃ (methoxy): δ ~55-56 ppm

  • COOCH₃ (methyl ester): δ ~50-51 ppm

  • CH₃ at C6: δ ~17-19 ppm

For reference, methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows ¹³C-NMR signals including δ 165.95 (ester C=O), 152.29 (lactam C=O), 99.34 (C5), 53.42 (C4), and 17.78 (CH₃) ppm .

Table 3: Predicted Spectroscopic Data for Methyl 1-benzyl-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Spectroscopic MethodKey Predicted SignalsBasis for Prediction
FT-IRC=O (ester): ~1705-1725 cm⁻¹
C=O (lactam): ~1645-1655 cm⁻¹
C-O-C: ~1220-1240 cm⁻¹
No NH stretching (unlike related compounds)
Data from ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showing bands at 1704.96, 1650.95, 1226.64 cm⁻¹
¹H-NMRAromatic protons: δ 6.7-7.4 ppm
N-CH₂-Ph & O-CH₂-Ph: δ 4.8-5.2 ppm
C4-H: δ 5.3-5.5 ppm
OCH₃ & COOCH₃: δ 3.5-3.9 ppm
CH₃ at C6: δ 2.2-2.4 ppm
Data from methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showing signals at δ 5.02 (C4-H), 3.51 (OCH₃), 2.22 (CH₃) ppm
¹³C-NMRC=O (ester): δ ~165-166 ppm
C=O (lactam): δ ~153-154 ppm
C5: δ ~99-101 ppm
C4: δ ~53-55 ppm
CH₃ at C6: δ ~17-19 ppm
Data from methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showing signals at δ 165.95, 152.29, 99.34, 53.42, 17.78 ppm

Applications in Medicinal Chemistry and Materials Science

Applications in Chemical Research

Beyond therapeutic applications, this compound has potential value in various research contexts:

  • As a synthetic intermediate for more complex molecules

  • As a chemical probe for studying biological systems

  • As a model compound for developing new synthetic methodologies

  • For structure-activity relationship studies to guide drug design

Materials Science Applications

The structural characteristics of the compound suggest potential applications in materials science:

  • As a building block for supramolecular assemblies due to its hydrogen bonding capabilities

  • In the development of organic electronic materials, leveraging its extended conjugation

  • As a template for molecular recognition systems

Table 4: Potential Applications and Research Directions

Application DomainSpecific AreasRationale Based on Structure
Medicinal ChemistryCalcium channel modulators
Anticancer agents
Anti-inflammatory compounds
Dihydropyrimidine core with specific substitution pattern
Presence of multiple pharmacophoric elements
Similarity to known bioactive compounds
Synthetic ChemistryTemplate for diversity-oriented synthesis
Model for asymmetric reactions
Platform for methodology development
Complex structure with multiple functional groups
Presence of stereogenic centers
Opportunities for selective functionalization
Materials ScienceSupramolecular assemblies
Organic electronics
Molecular recognition
Extended aromatic system
Hydrogen bonding capabilities
Potential for π-π stacking interactions
Chemical BiologyEnzyme inhibition studies
Cell signaling investigations
Structure-activity relationships
Structural similarity to known enzyme inhibitors
Modular structure allowing systematic modifications
Potential for selective biological interactions

Advanced Characterization and Analysis Techniques

Mass Spectrometry

Mass spectrometric analysis of methyl 1-benzyl-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would provide essential information about its molecular weight and fragmentation pattern. Expected key fragments would include:

  • Molecular ion peak corresponding to the molecular weight

  • Fragment peaks from loss of the methyl ester group

  • Characteristic fragments from cleavage of the benzyl and benzyloxy groups

  • Fragments resulting from the breakdown of the tetrahydropyrimidine ring

X-ray Crystallography

X-ray crystallographic analysis would provide definitive information about:

  • The absolute configuration at the stereogenic center at position 4

  • Bond lengths and angles within the tetrahydropyrimidine ring

  • Conformation of the 4-[4-(benzyloxy)-3-methoxyphenyl] substituent relative to the heterocyclic ring

  • Intermolecular interactions in the crystal lattice, including hydrogen bonding and π-stacking

Computational Analysis

Computational studies would offer insights into:

  • Conformational preferences of the molecule in solution

  • Electronic distribution and reactivity sites

  • Potential binding modes with biological targets

  • Structure-activity relationships through molecular docking studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator